16-膦酸十六烷酸

描述

16-Phosphonohexadecanoic acid (16-PA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM). It yields a close packed pattern with densely arranged alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range .

Synthesis Analysis

The surface modification of copper substrates by means of liquid phase reaction with 16-phosphonohexadecanoic acid is investigated . For 16-phosphonohexadecanoic acid a higher film thickness was obtained compared to 6-phosphonohexanoic acid .Molecular Structure Analysis

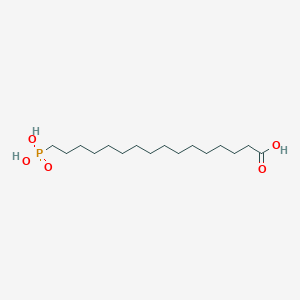

The empirical formula of 16-Phosphonohexadecanoic acid is C16H33O5P . The molecular weight is 336.40 .Chemical Reactions Analysis

16-Phosphonohexadecanoic acid forms a self-assembled monolayer (SAM) on surfaces .Physical And Chemical Properties Analysis

16-Phosphonohexadecanoic acid is a solid substance with a melting point of 129-133 °C .科学研究应用

Anti-Corrosive Coatings

16-PA: is utilized to create anti-corrosive coatings on metal oxide surfaces. By forming a self-assembled monolayer (SAM), it provides a protective layer that can be particularly useful in biomedical applications . The SAMs formed by 16-PA are known for their robustness and stability in aqueous solutions across a wide pH range, making them ideal for long-term corrosion protection .

Surface Atom Immobilization

This compound can be deposited on indium oxide (ITO) substrates to immobilize surface atoms . This application is crucial in the field of material science, where controlled surface properties are essential for developing new materials with specific characteristics.

Self-Assembled Monolayers (SAMs)

16-PA: forms close-packed SAMs with densely arranged alkyl groups . These monolayers are significant in research areas like nanotechnology and surface chemistry, where they can be used to modify the surface properties of materials for various applications, including sensors and electronic devices.

作用机制

Target of Action

16-Phosphonohexadecanoic acid primarily targets metal oxide surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for potential applications in various fields .

Mode of Action

The compound interacts with its targets by forming a self-assembled monolayer (SAM) . This process involves the arrangement of densely packed alkyl groups, resulting in a robust and stable layer that can withstand a wide range of pH levels in aqueous solutions .

Biochemical Pathways

The formation of a self-assembled monolayer (sam) on metal oxide surfaces suggests that it may influence the surface properties and reactivity of these materials .

Result of Action

The primary result of 16-Phosphonohexadecanoic acid’s action is the formation of a self-assembled monolayer (SAM) on metal oxide surfaces . This layer is robust, stable, and can withstand a wide pH range in aqueous solutions . It can be used as an anti-corrosive coating and for the immobilization of surface atoms .

Action Environment

The action of 16-Phosphonohexadecanoic acid is influenced by environmental factors such as the pH of the solution and the type of metal oxide surface it interacts with . The compound forms a stable layer in a wide pH range, suggesting that it can function effectively in various environmental conditions .

安全和危害

未来方向

属性

IUPAC Name |

16-phosphonohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYHUCXFLBBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698128 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Phosphonohexadecanoic acid | |

CAS RN |

443361-18-0 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 16-Phosphonohexadecanoic acid readily forms self-assembled monolayers (SAMs) on various surfaces, including metal oxides [, , ], stainless steel [], and cobalt-chromium alloys []. This interaction stems from the strong binding affinity of the phosphonic acid group to the substrate. The carboxyl group (-COOH) at the opposite end presents a functionalized interface, enabling further modifications or interactions with other molecules. For example, it can be used to alter the surface energy and wettability, leading to applications in corrosion protection [, ] and controlling biocompatibility [].

ANone: 16-Phosphonohexadecanoic acid is characterized by the following:

- Spectroscopic Data: Characterized by FTIR peaks corresponding to P-O, P=O, C=O and C-H stretching vibrations, confirming its structure and binding modes [, ].

A: 16-Phosphonohexadecanoic acid forms stable SAMs on various substrates, showcasing excellent material compatibility. These monolayers demonstrate stability under different conditions, including immersion in simulated acid rain [] and exposure to ultraviolet illumination []. The robustness of these SAMs makes them suitable for applications like corrosion protection [, ], surface modification for biosensing [], and controlling interfacial properties in organic solar cells [].

A: Yes, 16-Phosphonohexadecanoic acid SAMs can be utilized in drug polymorphism screening []. By modifying the surface properties of substrates, these SAMs can induce different crystal orientations and polymorphic forms in pharmaceuticals. This is particularly useful in studying the impact of polymorphism on drug stability, absorption, and efficacy [].

ANone: A variety of analytical techniques are employed to characterize 16-Phosphonohexadecanoic acid and its SAMs:

- Surface Characterization: X-ray photoelectron spectroscopy (XPS) [, ], atomic force microscopy (AFM) [, ], and ellipsometry [] are used to study the elemental composition, surface morphology, and thickness of the formed monolayers.

- Bonding and Orientation: Diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) [, ] and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) [] help determine the bonding configuration and orientation of the molecules within the SAMs.

- Electrochemical Properties: Cyclic voltammetry (CV) [] can be used to assess the electrochemical behavior of surfaces modified with 16-Phosphonohexadecanoic acid, particularly in corrosion studies.

A: While 16-Phosphonohexadecanoic acid itself has not been extensively studied for its environmental impact, research highlights its potential in developing environmentally friendly corrosion protection methods for bronze cultural heritage []. Further research is needed to fully understand its degradation pathways and potential ecological effects.

A: Research indicates the potential of 16-Phosphonohexadecanoic acid SAMs in microwave sensing applications []. Changes in the microwave photoresponse of TiO2 nanotube membranes coated with 16-Phosphonohexadecanoic acid were observed upon UV illumination and humidity exposure []. This suggests potential for indirect sensing applications by leveraging the monolayer's interaction with charge carriers and surface states.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

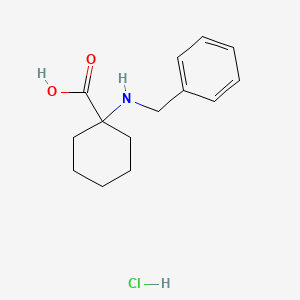

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)